Thiol pKₐ Elevation Drives Different Nucleophilic Reactivity Relative to Cysteamine
The predicted thiol pKₐ of 2‑aminopropane‑1‑thiol is 10.39 ± 0.10 , indicating significantly lower acidity than cysteamine (reported thiol pKₐ ≈ 8.35). This 2‑log‑unit difference implies that at physiological pH the thiolate population for 2‑aminopropane‑1‑thiol is roughly 100‑fold smaller, reducing its spontaneous nucleophilic reactivity while providing greater chemical inertness during storage and handling. For applications requiring controlled thiolate generation—e.g., pH‑triggered disulfide formation or selective metal coordination—this property is a discriminating factor.
| Evidence Dimension | Thiol ionization constant (pKₐ) |
|---|---|
| Target Compound Data | pKₐ = 10.39 ± 0.10 (predicted) |
| Comparator Or Baseline | Cysteamine: thiol pKₐ ≈ 8.35 (experimental, 25 °C) |
| Quantified Difference | ΔpKₐ ≈ 2.04 units; ≈ 100‑fold lower thiolate concentration at pH 7.4 |
| Conditions | Predicted by ACD/Labs Percepta (target); experimental determination for cysteamine |
Why This Matters
Procurement decisions for fine‑chemical synthesis or bioconjugation must consider thiol pKₐ because it directly governs the pH window in which the thiol is sufficiently nucleophilic.
